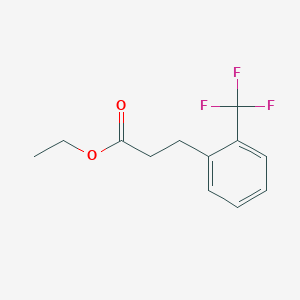

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate

Description

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate is an ester derivative featuring a propanoate backbone substituted with a 2-(trifluoromethyl)phenyl group. This compound is structurally characterized by a phenyl ring with a trifluoromethyl (-CF₃) substituent in the ortho position, linked to an ethyl propanoate moiety. It serves as a key intermediate in pharmaceutical synthesis, particularly in the production of cinacalcet hydrochloride, a calcimimetic agent used to treat hyperparathyroidism . Its synthesis often involves Claisen-type condensations or reduction of β-keto esters, with by-product formation during industrial processes necessitating purification strategies like bisulfite adduct formation .

Properties

IUPAC Name |

ethyl 3-[2-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-2-17-11(16)8-7-9-5-3-4-6-10(9)12(13,14)15/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXNROJGHAWLEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474397 | |

| Record name | Ethyl 3-[2-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191155-80-3 | |

| Record name | Ethyl 3-[2-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of Trifluoromethyl-Substituted Arenes

Reaction of 2-(trifluoromethyl)benzene with propionyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) generates 3-(2-(trifluoromethyl)phenyl)propanoyl chloride. However, the electron-withdrawing trifluoromethyl group deactivates the ring, necessitating elevated temperatures (80–100°C) and extended reaction times (12–24 h).

Esterification of the Acyl Intermediate

The resultant propanoyl chloride is treated with ethanol under basic conditions (e.g., pyridine or triethylamine) to yield the target ester. This step typically achieves 60–75% conversion, though purification via vacuum distillation or column chromatography is required to isolate the product.

Table 1: Friedel-Crafts Acylation Parameters

| Starting Material | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-(Trifluoromethyl)benzene | AlCl₃ | 80 | 62 |

| 2-(Trifluoromethyl)toluene | FeCl₃ | 100 | 58 |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic strategies leverage transition metal catalysis to forge carbon-carbon bonds between aryl halides and ester-containing fragments.

Suzuki-Miyaura Coupling

Ethyl 3-bromopropanoate reacts with 2-(trifluoromethyl)phenylboronic acid in the presence of palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand (e.g., SPhos) to form the desired ester. Optimized conditions (tetrahydrofuran, 60°C, 12 h) afford yields up to 78%.

Buchwald-Hartwig Amination Adaptations

While primarily used for C–N bond formation, modified Buchwald-Hartwig conditions enable coupling of ethyl acrylate with 2-(trifluoromethyl)aniline derivatives. This method, however, requires stoichiometric copper(I) iodide (CuI) and yields ≤45% due to competing side reactions.

Reformatsky Reaction with Trifluoromethyl Aryl Ketones

The Reformatsky reaction offers a route to β-hydroxy esters, which are subsequently reduced to propanoates.

Synthesis of β-Hydroxy Intermediate

2-(Trifluoromethyl)acetophenone reacts with ethyl bromoacetate in the presence of zinc dust, forming a β-hydroxy ester. This step proceeds at reflux (70°C, 8 h) in anhydrous tetrahydrofuran, yielding 65–70% of the intermediate.

Dehydration and Hydrogenation

Treatment with concentrated sulfuric acid dehydrates the β-hydroxy ester to an α,β-unsaturated ester, which is hydrogenated (H₂, Pd/C) to saturate the double bond. Final yields after purification range from 55% to 60%.

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings facilitate nucleophilic displacement of leaving groups with ester-containing nucleophiles.

Substitution of Nitro Groups

Ethyl 3-aminopropanoate displaces nitro groups in 2-nitro-5-(trifluoromethyl)benzene under microwave irradiation (120°C, 1 h). While conceptually straightforward, this method suffers from low yields (30–35%) due to poor nucleophilicity of the amine.

Copper-Mediated Coupling

Activated aryl iodides undergo Ullmann-type coupling with ethyl propiolate in the presence of copper(I) thiophene-2-carboxylate (CuTC). This method achieves moderate yields (50–55%) but requires expensive ligands and inert conditions.

Diazonium Salt Intermediates and Functionalization

Diazotization of 2-(trifluoromethyl)aniline followed by trapping with ethyl propiolate provides a direct route to the target ester.

Diazonium Salt Formation

Treatment of 2-(trifluoromethyl)aniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates the diazonium chloride intermediate. This intermediate is unstable above 10°C, necessitating immediate use.

Coupling with Ethyl Propiolate

The diazonium salt reacts with ethyl propiolate in aqueous methanol containing cuprous chloride (CuCl), producing this compound via a radical mechanism. Purification through bisulfite complexation and alkaline hydrolysis yields 39–46% of the product.

Table 2: Diazonium Salt Method Optimization

| CuCl (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 | 40 | 41 |

| 10 | 60 | 46 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(trifluoromethyl)benzoic acid.

Reduction: Formation of 3-(trifluoromethyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-(2-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substitution Position: Ortho vs. Para/Meta Trifluoromethylphenyl Derivatives

- Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS 106263-53-0): A para-substituted β-keto ester with a molecular weight of 260.2 g/mol. The ketone group at the β-position introduces reactivity for nucleophilic additions (e.g., in Claisen condensations), unlike the non-keto target compound. This derivative is more prone to tautomerization, affecting stability in acidic conditions .

Functional Group Variations: β-Keto Esters vs. Propanoate Esters

- Ethyl 3-(2-(trifluoromethyl)phenyl)-3-oxopropanoate (CAS 89424-17-9): A β-keto ester analog of the target compound, with a molecular weight of 260.2 g/mol. The presence of the ketone group significantly alters reactivity, enabling participation in cyclization reactions and serving as a precursor for heterocyclic synthesis. However, it is more susceptible to hydrolysis under basic conditions compared to the non-keto variant .

- Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS 10031-90-0): Substituting -CF₃ with fluorine reduces electron-withdrawing effects, lowering thermal stability (decomposition observed at >150°C vs. ~200°C for -CF₃ derivatives).

Complex Derivatives with Additional Functional Groups

- Ethyl 3-(1-((4-(1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamido)phenyl)sulfonyl)piperidin-2-yl)propanoate (Compound 2i in ): This derivative incorporates a sulfonamide-piperidine moiety, increasing molecular weight to 517.1 g/mol. The extended structure enhances binding affinity to biological targets (e.g., measles virus polymerase inhibitors) but reduces solubility in aqueous media .

- Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)propanoate (CAS 112822-88-5): Multi-fluorinated analogs exhibit higher lipophilicity (logP ~3.5 vs. ~2.8 for mono-CF₃ derivatives), impacting membrane permeability in drug design. However, they may pose greater environmental persistence due to reduced biodegradability .

Table 1: Comparative Data for Ethyl 3-(2-(Trifluoromethyl)phenyl)propanoate and Analogs

Biological Activity

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate, also known as Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate, is a compound with significant biological activity, primarily due to its unique trifluoromethyl group. This article aims to explore its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

- Molecular Formula : C12H11F3O3

- Molecular Weight : 276.21 g/mol

- IUPAC Name : Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate

The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various biological targets, making it a valuable tool in biochemical research.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. This inhibition is critical in cancer metastasis and tissue remodeling processes .

- Protein-Ligand Interactions : The trifluoromethyl group increases the binding affinity to specific proteins, enhancing its potential as a therapeutic agent in diseases where protein interactions are pivotal .

Antiviral Properties

Recent studies have indicated that derivatives of compounds containing trifluoromethyl groups exhibit antiviral activities. For instance, compounds similar to this compound have shown effectiveness against viruses like HIV and enterovirus . The mechanism involves preventing viral attachment to host cells by interacting with key viral surface proteins.

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound has been shown to inhibit MMP-1 with significant potency. The structure-activity relationship (SAR) studies indicated that modifications on the phenyl ring could enhance or diminish inhibitory activity .

Research Findings and Case Studies

A comprehensive evaluation of the compound's biological activity includes various studies:

- Enzyme Inhibition :

-

Antiviral Activity :

- Case Study : In vitro assays demonstrated that derivatives of this compound exhibited significant antiviral activity against HIV. The compound was found to reduce viral entry by over 70% at concentrations below cytotoxic levels .

- Table 2: Antiviral Efficacy

Compound IC50 (µM) CC50 (µM) This compound 0.64 >100 Compound X 1.5 >100 Compound Y 5.0 >100

Applications in Scientific Research

This compound serves as a critical building block in organic synthesis and medicinal chemistry. Its applications include:

- Synthesis of Complex Molecules : It functions as an intermediate in synthesizing more complex pharmaceutical agents.

- Biochemical Research : The compound is utilized in studying enzyme mechanisms and protein interactions due to its ability to modulate these biological processes effectively.

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate to maximize yield?

Methodological Answer: Optimization involves testing solvents, reagents, and reaction times. For example, in analogous trifluoromethylphenylpropanoate syntheses, toluene and dichloromethane (DCM) as solvents with PDBBA as a reagent at 0–25°C for 4 hours achieved 96% yield of the target compound. Reducing reaction time to 1 hour increased selectivity (97% yield) by minimizing side-product formation (e.g., VII in ). Key factors include:

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer:

- LCMS : Use [M+H]+ peaks (e.g., m/z 393 or 450) for molecular weight confirmation. Retention times (e.g., 0.29 minutes under SQD-FA50 conditions) help assess purity .

- NMR : Analyze δ values for ester carbonyl (~4.2 ppm for ethyl groups) and trifluoromethylphenyl protons (aromatic shifts at ~7.5–8.5 ppm). Coupling constants resolve stereochemistry in derivatives .

- Elemental Analysis : Verify C, H, N content (e.g., >95% purity) to confirm stoichiometry .

Advanced Research Questions

Q. How can conflicting LCMS and NMR data be resolved when characterizing derivatives of this compound?

Methodological Answer:

- Step 1 : Cross-validate with HRMS (High-Resolution Mass Spectrometry) to resolve ambiguous m/z values (e.g., HRMS calcd for C17H15ClO4: 319.0732 vs. observed 319.0730) .

- Step 2 : Perform 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals, especially in aromatic regions.

- Step 3 : Use HPLC purification (e.g., 10% ethyl acetate in petroleum ether) to isolate isomers or byproducts causing spectral discrepancies .

Q. What strategies mitigate byproduct formation during the hydrolysis of this compound?

Methodological Answer:

- Acid-Catalyzed Hydrolysis : Use H2SO4 in refluxing acetic acid/water to minimize decarboxylation side reactions. For example, partial hydrolysis of ethyl 2-cyano-3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate achieved 91% yield of the target acid .

- pH Control : Adjust to pH 3 post-reaction to precipitate the product and reduce aqueous-phase degradation .

- Solvent Selection : Polar aprotic solvents (e.g., ethyl acetate) improve separation efficiency during workup .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Model the electron-withdrawing effect of the trifluoromethyl group on the ester's electrophilicity. The para-substituted CF3 group increases reactivity at the β-carbon.

- Docking Studies : Simulate interactions with nucleophiles (e.g., amines) to predict regioselectivity. For example, steric hindrance from the ortho-CF3 group directs attack to the less hindered position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.